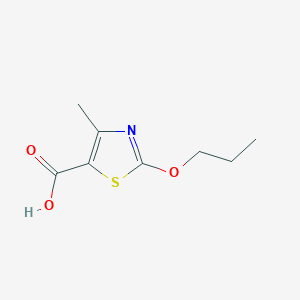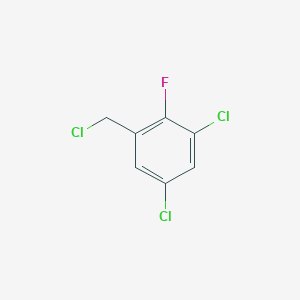
1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene
Vue d'ensemble
Description
“1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene” is a halogenated aromatic compound. It contains a benzene ring, which is a six-membered ring of carbon atoms with alternating single and double bonds, substituted with chlorine and fluorine atoms and a chloromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, which confers aromaticity and stability. The electronegative chlorine and fluorine atoms would create areas of high electron density, making these sites potentially reactive .Chemical Reactions Analysis
As a halogenated aromatic compound, “1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene” could undergo various types of reactions, including but not limited to nucleophilic aromatic substitution reactions and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of electronegative chlorine and fluorine atoms would likely make this compound polar, influencing its solubility, boiling point, and melting point .Applications De Recherche Scientifique
Organometallic Chemistry and Catalysis
- Fluorinated benzenes, including derivatives similar to 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene, are increasingly recognized for their use in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce π-electron density donation, making them weakly binding to metal centers or acting as readily displaced ligands. This property is exploited in the synthesis of well-defined complexes and in catalytic processes involving C-H and C-F bond activation, presenting opportunities for novel organic synthesis methods (Pike, Crimmin, & Chaplin, 2017).
Spectroscopy and Molecular Structure
- Spectroscopic investigations, such as FTIR and FT-Raman, provide insights into the vibrational characteristics of fluorobenzene derivatives, aiding in understanding their chemical behavior and potential energy constants through normal coordinate calculations. Such studies are crucial for identifying specific in-plane and out-of-plane vibrations, contributing to the broader field of chemical physics and molecular structure analysis (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).
Molecular Interactions and Photocatalysis
- Research into C−H···F interactions in crystalline structures of fluorobenzenes, including derivatives close to 1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene, highlights the significance of weak acceptor capabilities of the C−F group. This understanding is pivotal in the design of new materials and in elucidating the role of such interactions in determining molecular packing and stability in solid states (Thalladi et al., 1998).
Electrophilic Reactions and Synthetic Chemistry
- The exploration of reactions, such as triazidation of fluorobenzenes, underscores the adaptability of fluorobenzene derivatives in forming new compounds with potential applications in polymer chemistry, organic synthesis, and the creation of organic magnetic materials. This research avenue reveals the compound's capacity for undergoing selective reactions to produce novel chemical structures with specific functional properties (Chapyshev & Chernyak, 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
1,5-dichloro-3-(chloromethyl)-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3F/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCWQSYZAJFEEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CCl)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-3-(chloromethyl)-2-fluorobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



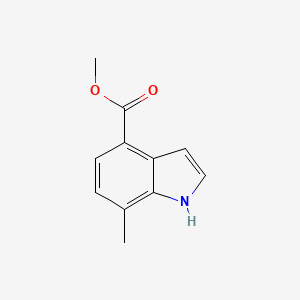
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1530609.png)
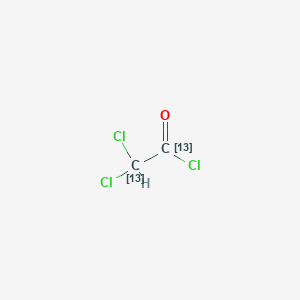
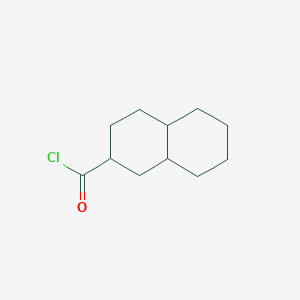
![[4-(Methoxymethyl)oxan-4-yl]methanamine](/img/structure/B1530617.png)
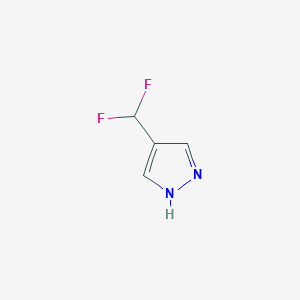
![2-[(Dimethylamino)methylene]-5-(5-methyl-2-thienyl)cyclohexane-1,3-dione](/img/structure/B1530620.png)
![4-{[4-(Methoxycarbonyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1530621.png)

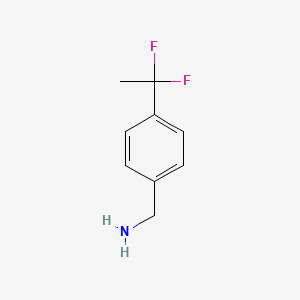
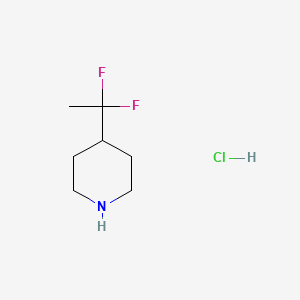
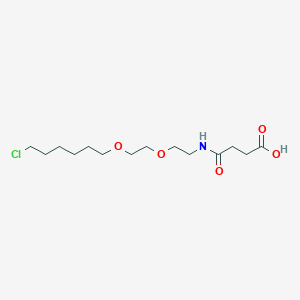
![1-{2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1530629.png)
